2-(2-Fluoroethoxy)-1-naphthaldehyde

Description

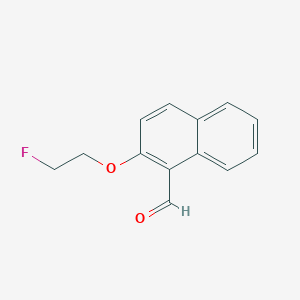

2-(2-Fluoroethoxy)-1-naphthaldehyde is a naphthalene-based aldehyde derivative featuring a 2-fluoroethoxy substituent at the 2-position of the naphthalene ring. The 2-fluoroethoxy group combines the electron-withdrawing effects of fluorine with the flexibility of an ethoxy chain, which may enhance electrophilicity at the aldehyde group and influence solubility, reactivity, and intermolecular interactions. Synthesis likely follows Williamson ether methodology, as seen in analogous compounds .

Properties

Molecular Formula |

C13H11FO2 |

|---|---|

Molecular Weight |

218.22 g/mol |

IUPAC Name |

2-(2-fluoroethoxy)naphthalene-1-carbaldehyde |

InChI |

InChI=1S/C13H11FO2/c14-7-8-16-13-6-5-10-3-1-2-4-11(10)12(13)9-15/h1-6,9H,7-8H2 |

InChI Key |

PDLBUUKEKMQBAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=O)OCCF |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: Electronic and Steric Properties

The substituent at the 2-position significantly impacts electronic and steric behavior:

| Compound | Substituent | Electronic Effect | Steric Hindrance |

|---|---|---|---|

| 2-(2-Fluoroethoxy)-1-naphthaldehyde | –OCH₂CH₂F | Strongly electron-withdrawing (due to F) | Moderate (flexible ethoxy chain) |

| 2-(Allyloxy)-1-naphthaldehyde (AN) | –OCH₂CH=CH₂ | Mildly electron-donating (ether oxygen) | Low (small, flexible chain) |

| 2-((4-Vinylbenzyl)oxy)-1-naphthaldehyde (VBN) | –OCH₂(C₆H₄)CH=CH₂ | Moderate electron-withdrawing (aromatic) | High (bulky aromatic group) |

| 2-(Propargyloxy)-1-naphthaldehyde | –OCH₂C≡CH | Electron-withdrawing (sp-hybridized C) | Moderate (rigid linear chain) |

| 2-(Benzyloxy)-1-naphthaldehyde | –OCH₂C₆H₅ | Electron-donating (aromatic resonance) | High (bulky benzyl group) |

- Fluoroethoxy vs. Propargyloxy’s rigid triple bond may reduce conformational flexibility, as seen in its crystal structure deviations .

- Fluoroethoxy vs. Benzyloxy/VBN : Bulky groups like benzyloxy or vinylbenzyloxy introduce significant steric hindrance, limiting reactivity in crowded reactions (e.g., aldol condensations) .

Physical Properties

Melting points and solubility vary with substituent polarity and packing efficiency:

- Fluoroethoxy : Expected higher melting point than allyloxy due to fluorine’s polarity but lower than propargyloxy due to reduced rigidity.

- Solubility: Fluorinated groups may enhance solubility in polar aprotic solvents (e.g., DMF, acetone) compared to non-polar benzyloxy derivatives.

Spectroscopic and Crystallographic Features

- NMR/IR : All analogs show characteristic aldehyde proton signals (~10 ppm in ¹H NMR) and C=O stretches (~1700 cm⁻¹ in IR). Fluorine in 2-fluoroethoxy would introduce distinct ¹⁹F NMR signals and altered ¹³C shifts .

- Crystal Packing : Propargyloxy derivatives exhibit planar deviations (e.g., C10–C11≡C12 group displaced by 1.483–2.512 Å from the aromatic plane) , whereas fluoroethoxy’s flexible chain may promote less strained packing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.